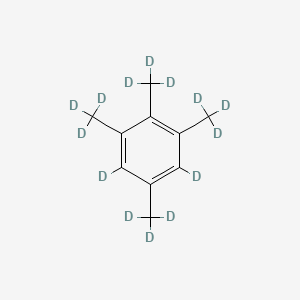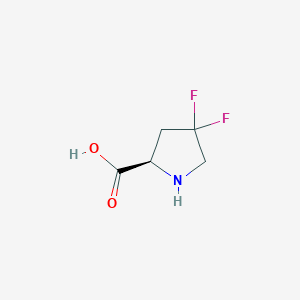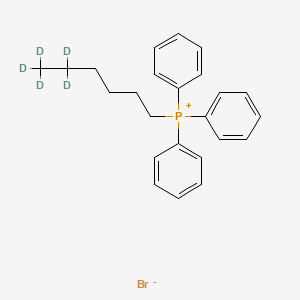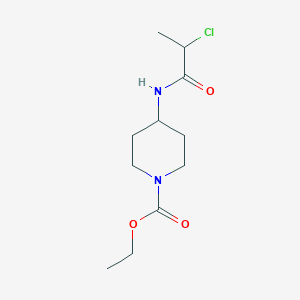
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a tritylthio group. The compound is valuable in organic synthesis and biochemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. The tritylthio group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents like dichloromethane and bases such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tritylthio group.
Substitution: The tritylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tritylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the tritylthio group .
Applications De Recherche Scientifique
(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Fmoc-2-amino-5-(tritylthio)-butanoic acid: Similar structure but with a shorter carbon chain.
(S)-Fmoc-2-amino-5-(tritylthio)-hexanoic acid: Similar structure but with a longer carbon chain.
(S)-Fmoc-2-amino-4-(tritylthio)-butanoic acid: Similar structure but with the tritylthio group on a different carbon.
Uniqueness
(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid is unique due to its specific combination of the Fmoc protecting group and the tritylthio group. This combination provides stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Propriétés
Formule moléculaire |
C39H35NO4S |
|---|---|
Poids moléculaire |
613.8 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid |
InChI |
InChI=1S/C39H35NO4S/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42) |
Clé InChI |
POEDPRJPBCNZHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)

![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)
![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)

![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride](/img/structure/B12316119.png)


![[4-(4-Iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B12316130.png)

![2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide](/img/structure/B12316136.png)
![3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid](/img/structure/B12316147.png)

